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Compound of Interest

Compound Name: O-Terphenyl

CAS No.: 61788-33-8

Cat. No.: B7788251

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-
terphenyl, a key structural motif in many organic materials and pharmaceutical compounds.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with detailed experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For o-terphenyl, both ¹H and ¹³C NMR provide distinct signatures that are invaluable

for structural confirmation and purity assessment.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of o-terphenyl is characterized by a complex multiplet in the aromatic

region, arising from the various protons on the three phenyl rings.
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Table 1: ¹H NMR Spectroscopic Data for o-Terphenyl

Chemical Shift (ppm) Multiplicity Assignment

7.45 - 7.35 m Aromatic Protons

7.32 - 6.97 m Aromatic Protons

Note: The assignments are broad due to the significant overlap of signals in the aromatic

region. The data was obtained in CDCl₃. Specific assignments can be complex and may

require advanced 2D NMR techniques for definitive confirmation.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of o-terphenyl displays distinct signals for the non-

equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for o-terphenyl

Chemical Shift (ppm) Assignment

141.8 Quaternary Carbon

140.4 Quaternary Carbon

130.6 Aromatic CH

129.8 Aromatic CH

128.0 Aromatic CH

127.2 Aromatic CH

126.8 Aromatic CH

Note: The data was obtained in CDCl₃. Assignments are based on typical chemical shifts for

substituted aromatic rings.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups and vibrational modes

present in a molecule. The IR spectrum of o-terphenyl is characterized by absorptions

corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for o-terphenyl

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3010 Medium Aromatic C-H Stretch

1600 - 1450 Medium to Strong Aromatic C=C Stretch

770 - 730 Strong
C-H Out-of-plane Bending

(ortho-disubstitution)

700 - 680 Strong
C-H Out-of-plane Bending

(monosubstitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The

spectrum of o-terphenyl exhibits characteristic absorption bands in the ultraviolet region,

arising from π → π* transitions of the aromatic rings.

Table 4: UV-Vis Spectroscopic Data for o-terphenyl

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Solvent

231.5 26,300 Alcohol[1]

250.5 11,500 Alcohol[1]

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy

Sample Preparation

Data Acquisition Data Processing

Dissolve ~20 mg of o-terphenyl
in ~0.7 mL of CDCl3

Transfer to a 5 mm
NMR tube

Place sample in a
400 MHz NMR spectrometer Shim the magnetic field

Acquire 1H spectrum
(16 scans, 2s relaxation delay)

Acquire 13C{1H} spectrum
(1024 scans, 2s relaxation delay)

Fourier Transform Phase Correction Baseline Correction

Integration (1H)

Peak Picking

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

Sample Preparation: Approximately 20 mg of o-terphenyl is dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters: The spectrum is acquired on a 400 MHz NMR spectrometer.

Acquisition Parameters: A standard one-pulse sequence is used with a 90° pulse width. A

total of 16 scans are typically acquired with a relaxation delay of 2 seconds and an

acquisition time of 4 seconds.

Processing: The free induction decay (FID) is processed with an exponential window function

(line broadening of 0.3 Hz) followed by Fourier transformation. The resulting spectrum is

phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

¹³C{¹H} NMR Spectroscopy:

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.
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Instrument Parameters: The spectrum is acquired on a 400 MHz spectrometer, operating at

a frequency of 100 MHz for ¹³C.

Acquisition Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used

with a 30° pulse angle. Typically, 1024 scans are accumulated with a relaxation delay of 2

seconds and an acquisition time of 1-2 seconds.

Processing: The FID is processed with an exponential window function (line broadening of 1-

2 Hz) and Fourier transformed. The spectrum is phase- and baseline-corrected, and

chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet) Data Acquisition Data Processing

Grind 1-2 mg of o-terphenyl
with 100-200 mg of dry KBr

Press the mixture into a
transparent pellet

Collect a background spectrum
of the empty sample holder

Place the KBr pellet in the
sample holder and scan

Subtract the background
spectrum

Convert to absorbance or
transmittance

Identify and label
characteristic peaks

Click to download full resolution via product page

Caption: Workflow for FT-IR data acquisition and processing.

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of o-terphenyl is finely

ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum and is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Prepare a stock solution of
o-terphenyl in ethanol

Dilute the stock solution to
an appropriate concentration

Record a baseline spectrum
of the solvent (ethanol)

Scan the sample solution
from 400 nm to 200 nm

Subtract the baseline
spectrum Identify λmax values Calculate molar absorptivity (ε)

using the Beer-Lambert law

Click to download full resolution via product page

Caption: Workflow for UV-Vis data acquisition and processing.

Sample Preparation: A stock solution of o-terphenyl is prepared in a UV-grade solvent such

as ethanol. This stock solution is then serially diluted to obtain a concentration that gives a

maximum absorbance reading between 0.5 and 1.5.

Instrument: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A baseline correction is performed using the pure solvent in both the

sample and reference cuvettes. The spectrum of the o-terphenyl solution is then recorded,

typically over a wavelength range of 400 to 200 nm.

Processing: The absorbance spectrum is baseline-corrected. The wavelengths of maximum

absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the

Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is

the path length of the cuvette (typically 1 cm).

Logical Relationships and Data Interpretation
The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive

spectroscopic profile of o-terphenyl, enabling its unambiguous identification and

characterization.
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Spectroscopic Data

Structural Information

NMR Data
(1H & 13C)

Carbon-Hydrogen
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IR Data

Functional Groups
(Aromatic Rings)

UV-Vis Data

Electronic Transitions
(π-conjugation)

o-Terphenyl Structure
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Caption: Relationship between spectroscopic data and structural information.

Each technique provides complementary information:

NMR elucidates the precise connectivity and chemical environment of the carbon and

hydrogen atoms, confirming the arrangement of the three phenyl rings.

IR confirms the presence of the aromatic rings through their characteristic vibrational modes.

UV-Vis reveals the extent of the π-conjugated system, which is responsible for the

compound's electronic absorption properties.

Together, these spectroscopic data provide a robust and reliable fingerprint for the identification

and characterization of o-terphenyl in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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